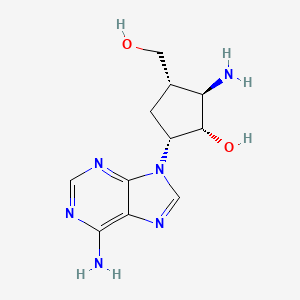
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is a complex organic compound with a unique structure that combines benzimidazole and azo functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide typically involves multiple steps. The starting materials often include benzimidazole derivatives and azo compounds. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper salts. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place. The use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe or marker due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its azo functionality.
Mecanismo De Acción
The mechanism of action of N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety may interact with enzymes or receptors, while the azo group can participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide: A simpler analog with similar benzimidazole functionality.
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)naphthalene-2-carboxamide: A more complex analog with additional naphthalene and carboxamide functionalities.
Uniqueness
N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-2-((2,5-dimethoxy-4-((methylamino)sulphonyl)phenyl)azo)-3-oxobutyramide is unique due to its combination of benzimidazole and azo functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
94159-58-7 |
|---|---|
Fórmula molecular |
C20H22N6O7S |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
2-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C20H22N6O7S/c1-10(27)18(19(28)22-11-5-6-12-13(7-11)24-20(29)23-12)26-25-14-8-16(33-4)17(9-15(14)32-3)34(30,31)21-2/h5-9,18,21H,1-4H3,(H,22,28)(H2,23,24,29) |
Clave InChI |
QLRPZDUQWSZBDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC(=C(C=C3OC)S(=O)(=O)NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)






![ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12726858.png)




